molecular formula C18H15Cl2F3N2O B11542793 2,4-dichloro-6-[(E)-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]imino}methyl]phenol

2,4-dichloro-6-[(E)-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]imino}methyl]phenol

Cat. No.: B11542793
M. Wt: 403.2 g/mol
InChI Key: NKYLDHDEMZHXRN-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-[(E)-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]imino}methyl]phenol is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a phenolic core substituted with dichloro and trifluoromethyl groups, along with a pyrrolidinyl moiety, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-6-[(E)-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]imino}methyl]phenol typically involves a multi-step process:

    Formation of the Iminomethyl Intermediate: The initial step involves the condensation of 2-(pyrrolidin-1-yl)-5-(trifluoromethyl)aniline with 2,4-dichlorobenzaldehyde under acidic conditions to form the iminomethyl intermediate.

    Cyclization and Phenol Formation: The intermediate undergoes cyclization and subsequent hydrolysis to yield the final phenolic compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and the use of catalysts to accelerate the reaction. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial for obtaining the desired product.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-[(E)-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]imino}methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The chloro groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenolic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, it serves as a probe to study enzyme interactions and protein-ligand binding due to its ability to form stable complexes with biological macromolecules.

Medicine

Industry

Industrially, it can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2,4-dichloro-6-[(E)-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]imino}methyl]phenol involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The trifluoromethyl and pyrrolidinyl groups enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-6-[(E)-{[2-(morpholin-1-yl)-5-(trifluoromethyl)phenyl]imino}methyl]phenol
  • 2,4-Dichloro-6-[(E)-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]imino}methyl]phenol

Uniqueness

Compared to similar compounds, 2,4-dichloro-6-[(E)-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]imino}methyl]phenol exhibits unique properties due to the presence of the pyrrolidinyl group, which enhances its solubility and reactivity. The trifluoromethyl group also contributes to its stability and lipophilicity, making it a valuable compound in various applications.

Properties

Molecular Formula

C18H15Cl2F3N2O

Molecular Weight

403.2 g/mol

IUPAC Name

2,4-dichloro-6-[[2-pyrrolidin-1-yl-5-(trifluoromethyl)phenyl]iminomethyl]phenol

InChI

InChI=1S/C18H15Cl2F3N2O/c19-13-7-11(17(26)14(20)9-13)10-24-15-8-12(18(21,22)23)3-4-16(15)25-5-1-2-6-25/h3-4,7-10,26H,1-2,5-6H2

InChI Key

NKYLDHDEMZHXRN-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)C(F)(F)F)N=CC3=C(C(=CC(=C3)Cl)Cl)O

Origin of Product

United States

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